molecular formula C10H13BrFN3 B8129505 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine

1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine

Cat. No.: B8129505
M. Wt: 274.13 g/mol
InChI Key: YNLJQMJVDOOFTC-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a piperazine ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-6-fluoropyridine and 4-methylpiperazine.

    Nucleophilic Substitution Reaction: The 5-bromo-6-fluoropyridine undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.

Major Products: The major products depend on the specific reactions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by an aryl group.

Scientific Research Applications

1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and pathways.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

    1-(5-Bromo-6-chloropyridin-2-yl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of fluorine.

    1-(5-Bromo-6-fluoropyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness: 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents can lead to distinct pharmacological properties compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-bromo-6-fluoropyridin-2-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN3/c1-14-4-6-15(7-5-14)9-3-2-8(11)10(12)13-9/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLJQMJVDOOFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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